2-((4-chlorophenyl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide 2-((4-chlorophenyl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide
Brand Name: Vulcanchem
CAS No.: 394233-41-1
VCID: VC4388548
InChI: InChI=1S/C12H12ClN3OS2/c1-7(18-10-5-3-9(13)4-6-10)11(17)14-12-16-15-8(2)19-12/h3-7H,1-2H3,(H,14,16,17)
SMILES: CC1=NN=C(S1)NC(=O)C(C)SC2=CC=C(C=C2)Cl
Molecular Formula: C12H12ClN3OS2
Molecular Weight: 313.82

2-((4-chlorophenyl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide

CAS No.: 394233-41-1

Cat. No.: VC4388548

Molecular Formula: C12H12ClN3OS2

Molecular Weight: 313.82

* For research use only. Not for human or veterinary use.

2-((4-chlorophenyl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide - 394233-41-1

Specification

CAS No. 394233-41-1
Molecular Formula C12H12ClN3OS2
Molecular Weight 313.82
IUPAC Name 2-(4-chlorophenyl)sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide
Standard InChI InChI=1S/C12H12ClN3OS2/c1-7(18-10-5-3-9(13)4-6-10)11(17)14-12-16-15-8(2)19-12/h3-7H,1-2H3,(H,14,16,17)
Standard InChI Key RNNLORYWJFRFAC-UHFFFAOYSA-N
SMILES CC1=NN=C(S1)NC(=O)C(C)SC2=CC=C(C=C2)Cl

Introduction

Synthesis Methods

Synthesizing such compounds typically involves condensation reactions between appropriate precursors like thiadiazoles and chloro-substituted phenols with propanoyl chloride or similar derivatives.

text
Example Synthesis Pathway: Step 1: Formation of Thiadiazole Derivative - Reactants: Appropriate diamine or hydrazine derivative with carbon disulfide. Step 2: Attachment of Chlorophenyl Group - Reaction conditions might involve nucleophilic substitution using suitable catalysts. Step 3: Coupling with Propanoyl Derivative - Utilize coupling agents like DCC (dicyclohexylcarbodiimide) for amide formation.

Biological Activity

While specific data on 2-((4-chlorophenyl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-y l)propanamide is lacking in the search results provided:

Antimicrobial Activity:

Thiadiazoles have shown promise against various pathogens due to their ability to disrupt cellular processes or interact with essential enzymes .

Anticancer Potential:

Some thiadiazole derivatives exhibit anticancer activity by inhibiting cell growth or inducing apoptosis in cancer cells .

In Vitro Studies:

To assess biological activity accurately:

Test TypePurpose
MIC AssaysDetermine minimum inhibitory concentration against bacteria/fungi.
MTT/SRB AssaysEvaluate cytotoxicity/anticancer effects on cell lines

Given the absence of direct references to this compound in the literature reviewed here (e.g., , ), further research involving synthesis followed by comprehensive biological evaluations would be necessary.

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